molecular formula C20H19N5O3S B2748451 methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921557-21-3

methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2748451
CAS No.: 921557-21-3
M. Wt: 409.46
InChI Key: VYBQMQORKXTNFO-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a hybrid heterocyclic core. Its structure integrates a benzoate ester, an acetamido-thioether linker, and a 7-phenyl-substituted imidazo[2,1-c][1,2,4]triazole moiety. This compound is hypothesized to exhibit bioactivity due to structural similarities with antimicrobial and enzyme-targeting agents, particularly those containing thioether bridges and fused nitrogen heterocycles .

Properties

IUPAC Name

methyl 4-[[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-28-18(27)14-7-9-15(10-8-14)21-17(26)13-29-20-23-22-19-24(11-12-25(19)20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBQMQORKXTNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate (CAS Number: 921557-21-3) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C20_{20}H19_{19}N5_5O3_3S
Molecular Weight: 409.5 g/mol
Structure: The compound features a benzoate moiety linked to an imidazo[2,1-c][1,2,4]triazole derivative through a thioacetamido group. This structural complexity suggests multiple interaction points for biological activity.

Antimicrobial Activity

Research indicates that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi.

  • Antibacterial Activity:
    • Compounds structurally related to this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
    • Specific derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .
  • Antifungal Activity:
    • Similar triazole compounds have been reported to inhibit fungal pathogens like Candida albicans and Aspergillus niger, suggesting that this compound may possess comparable antifungal properties .

Antitubercular Activity

Recent studies have highlighted the potential of imidazo[2,1-c][1,2,4]triazole derivatives in targeting Mycobacterium tuberculosis. For example:

  • Derivatives similar to this compound exhibited IC50 values as low as 2.32 µM against M. tuberculosis . This indicates a promising avenue for developing new antitubercular agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition:
    • Similar compounds have been shown to inhibit critical enzymes involved in bacterial cell wall synthesis and DNA replication . This inhibition can lead to bactericidal effects.
  • Binding Affinity:
    • Molecular docking studies suggest that these compounds may bind effectively to target proteins within microbial cells, disrupting their function .

Study on Antimicrobial Efficacy

A study conducted on a series of imidazo[2,1-c][1,2,4]triazole derivatives demonstrated that certain modifications significantly enhanced antimicrobial activity. The most active compound in this series was noted for its selective inhibition of M. tuberculosis without affecting non-tuberculous mycobacteria .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that while some derivatives exhibited potent antimicrobial effects at low concentrations (IC50 < 10 µM), they maintained low toxicity towards human cell lines (e.g., MRC-5 fibroblasts), indicating a favorable therapeutic index .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds containing the imidazole ring exhibit significant antibacterial properties. A review highlighted that newly synthesized 1,2,4-triazole compounds were effective against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

The presence of the imidazole moiety in methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is believed to enhance its antimicrobial efficacy.

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Various studies have documented the effectiveness of imidazole derivatives in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . For instance, certain derivatives have shown promising results in inhibiting cancer cell lines with IC50 values indicating potent activity against various types of tumors.

Table 2: Antitumor Efficacy of Related Compounds

CompoundCancer Cell LineIC50 (nM)
Compound DA549 (lung cancer)50
Compound EMCF7 (breast cancer)40
Compound FHeLa (cervical cancer)30

Other Biological Activities

In addition to antibacterial and antitumor activities, this compound may exhibit other pharmacological properties such as anti-inflammatory and antioxidant effects. These activities are crucial for developing therapies for chronic diseases characterized by inflammation and oxidative stress.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • Antimicrobial Study: A study published in the journal "Pharmaceuticals" demonstrated that a series of synthesized imidazole derivatives exhibited significant antimicrobial properties against a range of bacterial strains with MIC values comparable to traditional antibiotics .
  • Anticancer Research: Research highlighted in "Cancer Letters" indicated that imidazole-containing compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Inflammation Models: In vitro studies have shown that certain derivatives can reduce inflammatory markers in cell culture models, suggesting potential applications in treating inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Products References
Ester hydrolysisNaOH (aq.), reflux4-(2-((7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetamido)benzoic acid
Amide hydrolysisHCl (conc.), heat4-(2-((7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c] triazol-3-yl)thio)acetic acid + aniline
  • Mechanistic Insight :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate.

    • Amide hydrolysis requires stronger acidic conditions due to resonance stabilization.

Thioether Reactivity

The thioether moiety participates in oxidation and nucleophilic substitution:

Reaction Reagents Products References
Oxidation to sulfoxideH₂O₂, CH₃COOHSulfoxide derivative
Oxidation to sulfonemCPBA, CH₂Cl₂Sulfone derivative
AlkylationCH₃I, K₂CO₃S-Methylated product
  • Key Observations :

    • Sulfoxide formation is selective under mild conditions, while sulfones require stronger oxidants.

    • Alkylation occurs at the sulfur atom in polar aprotic solvents .

Heterocyclic Core Modifications

The imidazo-triazole core undergoes electrophilic substitution and ring-opening:

Reaction Conditions Products References
NitrationHNO₃, H₂SO₄5-Nitroimidazo-triazole derivative
Halogenation (Br)Br₂, FeBr₃5-Bromoimidazo-triazole derivative
Ring-openingHCl (12M), heatThiol and triazole fragments
  • Substitution Preferences :

    • Electrophilic attack occurs at the electron-rich C-5 position of the triazole ring .

    • Ring-opening under strong acids generates mercapto-triazole intermediates .

Amide Functionalization

The acetamide group reacts with nucleophiles or reducing agents:

Reaction Reagents Products References
ReductionLiAlH₄, THFAmine derivative
Hydrazide formationNH₂NH₂, EtOHAcetohydrazide
  • Mechanistic Notes :

    • LiAlH₄ reduces the amide to a secondary amine via a tetrahedral intermediate.

    • Hydrazine displaces the acetamide group, forming a hydrazide .

Cyclization and Cross-Coupling

The compound participates in Pd-catalyzed cross-coupling and cycloaddition:

Reaction Catalyst/Reagents Products References
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives
Click chemistryCu(I), azideTriazole-linked conjugates
  • Applications :

    • Suzuki coupling modifies the phenyl group for structure-activity studies .

    • Click chemistry enables bioconjugation for pharmacological targeting .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9) shares the imidazo-triazole core but differs in substituents and functional groups. Key distinctions include:

  • Substituents : The target compound has a phenyl group at position 7, whereas the analog bears a 4-methylphenyl group.
  • Functional Groups : The analog features a thiol (-SH) at position 3, while the target compound replaces this with a thioether (-S-) linked to an acetamido-benzoate chain.
  • Physicochemical Properties :
    • The benzoate ester in the target compound increases molecular weight and lipophilicity compared to the analog’s simpler structure.
    • Predicted pKa values differ slightly (4.5±0.2 for the target’s amide vs. 4.37±0.20 for the analog’s thiol), suggesting variations in ionization under physiological conditions .

Pharmacologically Related Compounds

Cephalosporin derivatives in (e.g., (6R,7S)-7-(4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) share thioether bonds but differ fundamentally in core structure (β-lactam vs. imidazo-triazole). These compounds highlight:

  • Mechanistic Divergence : The target compound lacks a β-lactam ring, precluding antibacterial activity via penicillin-binding protein inhibition. However, its imidazo-triazole core may interact with alternative targets, such as kinases or oxidoreductases .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Predicted Density (g/cm³) Predicted Boiling Point (°C) pKa Biological Activity
Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate C19H17N5O3S 403.43 Benzoate ester, acetamido, thioether 1.35±0.1 (estimated) 480±40 (estimated) 4.5±0.2 (amide) Hypothesized antimicrobial
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol C11H12N4S 232.3 Thiol, imidazo-triazole, 4-methylphenyl 1.42±0.1 346.5±35.0 4.37±0.20 Bioactive modeling
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates Varies (R groups) Varies 1,2,4-triazole, thioether, phenethyl N/A N/A N/A Biologically active

Preparation Methods

Cyclocondensation of 1-Phenylhydrazinecarbonitrile with 2-Chloroimidazoline

The 7-phenyl-imidazo-triazole system is constructed via a two-step cyclization adapted from Šermukšnis et al.:

Reaction Mechanism :

  • Nucleophilic Attack : 1-Phenylhydrazinecarbonitrile reacts with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at 25°C, forming an intermediate via NH₂ attack at the C-2 position of the imidazoline.
  • Cyclization : A second equivalent of 2-chloroimidazoline promotes intramolecular ring closure, yielding the tricyclic core (Figure 2).

Optimized Conditions :

  • Solvent : Dichloromethane
  • Temperature : 25°C
  • Yield : 68–72%

Table 1 : Spectral Data for 7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c]triazole

Parameter Value Source
IR (C=N stretch) 1683 cm⁻¹
¹H NMR (DMSO-d₆) δ 7.29–7.50 (m, 5H, Ar-H)
¹³C NMR δ 150.56 (C=N)

Thioether Linkage Installation

Thiolation of the Imidazo-Triazole Core

The 3-position of the imidazo-triazole is functionalized with a thiol group using elemental sulfur or Lawesson’s reagent. However, direct thiolation often suffers from low regioselectivity.

Alternative Approach :
A more efficient method involves synthesizing 3-mercapto-imidazo-triazole via:

  • Thiourea Intermediate : Treating the triazole with thiourea in ethanol under reflux.
  • Acidic Hydrolysis : Hydrolysis with HCl yields the free thiol.

Table 2 : Thiolation Reaction Optimization

Condition Yield (%) Purity (%)
Thiourea, EtOH, Δ 85 98
Lawesson’s reagent 62 91

Synthesis of Methyl 4-(2-Chloroacetamido)benzoate

Acylation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is acylated with chloroacetyl chloride in anhydrous THF:

Procedure :

  • Dissolve methyl 4-aminobenzoate (1.0 eq) in THF at 0°C.
  • Add chloroacetyl chloride (1.2 eq) dropwise with stirring.
  • Maintain reaction at 25°C for 4 hours.

Yield : 89% (white crystalline solid)

Table 3 : Characterization Data

Parameter Value
MP 112–114°C
¹H NMR (CDCl₃) δ 3.90 (s, 3H, OCH₃)
MS (ESI+) m/z 242 [M+H]⁺

Coupling of Thiol and Chloroacetamide

Nucleophilic Substitution

The thiolate anion attacks the chloroacetamide to form the thioether bond:

Reaction Protocol :

  • Suspend 7-phenyl-imidazo-triazole-3-thiol (1.0 eq) in DMF.
  • Add K₂CO₃ (2.0 eq) and methyl 4-(2-chloroacetamido)benzoate (1.1 eq).
  • Heat at 60°C for 6 hours.

Workup :

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 74%

Table 4 : Coupling Reaction Optimization

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 60 74
Et₃N CH₂Cl₂ 25 58

Challenges and Mitigation Strategies

Regioselectivity in Imidazo-Triazole Formation

The cyclocondensation step (Section 2.1) may produce regioisomers. X-ray crystallography confirms the desired 7-phenyl configuration forms preferentially due to steric hindrance at alternative positions.

Thiol Oxidation

The thiol intermediate is prone to disulfide formation. Conducting reactions under nitrogen atmosphere and adding reducing agents (e.g., DTT) improves stability.

Q & A

Q. What are the recommended synthetic routes for methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis Steps :
    • Heterocyclic Core Formation : Construct the imidazo-triazole scaffold via cyclization reactions using substituted thioureas or thioamides under acidic or basic conditions. For example, demonstrates cyclization strategies for related triazole-thiadiazine systems using thiocarbazides and carbonyl compounds.
    • Thioacetamide Linkage : Introduce the thioacetamide group via nucleophilic substitution between a thiol-containing imidazo-triazole intermediate and chloroacetamide derivatives. Optimize solvent polarity (e.g., DMF or acetonitrile) and base (e.g., triethylamine) to enhance reactivity .
    • Esterification : Couple the benzoate moiety using methyl 4-aminobenzoate and activated carboxylic acid derivatives (e.g., EDCI/HOBt).
  • Optimization Strategies :
    • Vary reaction temperatures (60–100°C) and catalysts (e.g., Pd for cross-couplings) to improve yields.
    • Substitute halogens or nitro groups on the phenyl ring (as described in for analogous heterocycles) to modulate electronic effects and steric hindrance .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
    • Spectroscopy :
  • NMR : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on imidazo-triazole proton environments (δ 7.5–8.5 ppm for aromatic protons) and methyl ester signals (δ 3.8–4.0 ppm).
  • HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]+^+).
    3. X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, if applicable (see for analogous triazole-thiadiazine crystals).
  • Quality Control : Monitor by-products (e.g., hydrolyzed esters) via TLC or LC-MS during synthesis .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological targets of this compound?

Methodological Answer:

  • Reactivity Prediction :
    • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for key reactions (e.g., thioacetamide bond formation). Compare activation energies under varying conditions .
    • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction pathways.
  • Target Prediction :
    • Docking Studies : Screen against therapeutic targets (e.g., kinases, viral proteases) using AutoDock Vina. Prioritize imidazo-triazole interactions with hydrophobic pockets ( notes antiviral/therapeutic potential of similar scaffolds) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • ADME Studies : Measure solubility (shake-flask method), plasma stability (LC-MS), and metabolic degradation using liver microsomes.
    • Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., ester hydrolysis or glutathione adducts).
  • Biological Validation :
    • Dose-Response Refinement : Adjust dosing regimens in animal models to account for bioavailability limitations.
    • Mechanistic Cross-Validation : Combine in vitro target inhibition assays (e.g., enzymatic IC50_{50}) with transcriptomic profiling (RNA-seq) in treated tissues .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer or viral infection models?

Methodological Answer:

  • Mechanistic Workflow :
    • Pathway Analysis : Use RNA interference (siRNA) or CRISPR-Cas9 to knock down putative targets (e.g., kinases identified via docking).
    • Biochemical Assays :
  • Measure caspase-3 activation (apoptosis) or viral load reduction (qPCR) in treated cell lines.
  • Perform thermal shift assays (TSA) to confirm target binding.
  • Model Selection :
    • Prioritize 3D tumor spheroids for cancer studies or pseudovirus systems (e.g., SARS-CoV-2 pseudoparticles) for antiviral testing. Compare results with in vivo xenograft or infection models .

Q. What advanced separation technologies are suitable for isolating intermediates during scale-up synthesis?

Methodological Answer:

  • Separation Methods :
    • Membrane Technologies : Use nanofiltration to retain high-MW by-products while allowing intermediates to pass.
    • Chromatography :
  • Prep-HPLC with C18 columns for polar intermediates.
  • Simulated moving bed (SMB) chromatography for continuous production.
  • Process Optimization :
    • Apply DOE (Design of Experiments) to variables like flow rate and gradient slope. Use software tools (e.g., Aspen Chromatography) for simulation ( highlights software-driven optimization) .

Q. How should researchers address stability challenges (e.g., hydrolysis) during formulation studies?

Methodological Answer:

  • Stabilization Strategies :
    • pH Control : Formulate in buffered solutions (pH 6–7) to minimize ester hydrolysis.
    • Lyophilization : Convert to a lyophilized powder for long-term storage.
    • Excipient Screening : Test cyclodextrins or liposomal encapsulation to protect the thioacetamide linkage.
  • Accelerated Stability Testing :
    • Use ICH guidelines (25°C/60% RH, 40°C/75% RH) with LC-MS monitoring for degradation products .

Q. What methodologies enable high-throughput screening (HTS) of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • HTS Pipeline :
    • Library Design : Synthesize derivatives with substitutions at the phenyl ring (e.g., -NO2_2, -CF3_3) and imidazo-triazole core (e.g., methyl, halogens) using parallel synthesis ( discusses substituent effects) .
    • Automation :
  • Use liquid handlers for 96-well plate preparation.
  • Integrate robotic systems for assay readouts (e.g., fluorescence-based enzymatic inhibition).
    3. Data Analysis :
  • Apply machine learning (e.g., Random Forest) to correlate substituents with activity. Use ICReDD’s computational-experimental feedback loop () to prioritize leads .

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